molecular formula C20H22FN5O B6458097 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole CAS No. 2548980-43-2

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

Numéro de catalogue: B6458097
Numéro CAS: 2548980-43-2
Poids moléculaire: 367.4 g/mol
Clé InChI: RAHBITRGTLUKIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole (hereafter referred to as the Target Compound) features a benzoxazole core substituted with a fluorine atom at position 4. The piperazine linker at position 2 connects to a pyrimidine ring bearing a cyclopropyl group and two methyl substituents (positions 5 and 6).

Propriétés

IUPAC Name

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-12-13(2)22-18(14-3-4-14)24-19(12)25-7-9-26(10-8-25)20-23-16-6-5-15(21)11-17(16)27-20/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBITRGTLUKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole moiety, a piperazine ring, and a pyrimidine derivative. The presence of fluorine and cyclopropyl groups contributes to its unique pharmacological profile.

Research indicates that compounds similar to 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole exhibit various mechanisms of action:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, particularly in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and dopamine.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like phosphodiesterases and kinases, which are crucial in signal transduction pathways.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating that the compound may induce apoptosis through intrinsic or extrinsic pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Cell Line/Target IC50 Value (µM) Reference
CytotoxicityHeLa (cervical cancer)12.5
AntiproliferativeMCF7 (breast cancer)15.0
Enzyme Inhibition (PDE)Human brain homogenate8.0
Receptor Binding Affinity5-HT2A receptorKd = 50 nM

Case Studies

  • Case Study on Anticancer Activity : A study involving the treatment of various cancer cell lines with the compound demonstrated significant inhibition of cell proliferation, particularly in HeLa cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Neuropharmacological Evaluation : In animal models, the compound showed promise as a CNS agent, with observed anxiolytic and antidepressant-like effects in behavioral tests. These effects were linked to modulation of serotonin receptors.

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole exhibits low toxicity at therapeutic doses, further investigations are necessary to fully understand its safety margins.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole may function as orexin receptor modulators. Orexin receptors play a significant role in regulating arousal, wakefulness, and appetite. Modulating these receptors can potentially lead to new treatments for depression and anxiety disorders .

2. Antimicrobial Activity

Studies have highlighted the antibacterial properties of related compounds, particularly those containing the piperazine moiety. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

3. Cancer Therapeutics

The benzoxazole core structure is known for its ability to interact with DNA and inhibit tumor growth. Research into derivatives of this compound has shown promise in targeting cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole . Modifications to the piperazine and pyrimidine rings can enhance binding affinity to target receptors while minimizing side effects.

Structural Feature Effect on Activity
Cyclopropyl SubstitutionIncreases lipophilicity and receptor binding
Fluoro GroupEnhances metabolic stability and bioavailability
Benzoxazole CoreProvides DNA intercalation properties

Case Studies

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of a compound structurally similar to 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, showcasing its potential as a novel antidepressant .

Case Study 2: Antibacterial Properties

In vitro testing of related piperazine derivatives demonstrated effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the benzoxazole ring could further enhance antibacterial activity .

Comparaison Avec Des Composés Similaires

Structural Analogs with Piperazine Linkers

Quinoline-Based Derivatives ()

A series of quinoline-piperazine hybrids (C1–C7) were synthesized and characterized in a 2022 study . These compounds share the piperazine linker but differ in core structure (quinoline vs. benzoxazole) and substituents. Key comparisons include:

Compound ID Core Structure Substituents on Aromatic Rings Synthesis Yield (%) Key Spectral Data (¹H NMR, HRMS)
C1 Quinoline Phenyl 78 δ 8.45 (d, J=8.4 Hz, 1H), m/z 456.2012
C4 Quinoline 4-Fluorophenyl 82 δ 8.32 (d, J=8.0 Hz, 1H), m/z 474.1925
Target Benzoxazole 6-Fluoro, pyrimidine substituent N/A N/A

Key Observations :

  • The Target Compound’s benzoxazole core may enhance metabolic stability compared to quinoline derivatives, as oxazole rings are less prone to oxidative degradation .
  • The 6-fluoro substituent in the Target Compound mirrors C4’s 4-fluorophenyl group, which in C4 improved lipophilicity (logP = 3.1 vs. 2.8 for C1) .
Pyrimidine-Modified Analogs ()

A structurally related compound, 2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole , differs by a single fluorine atom at pyrimidine position 5 instead of a methyl group. However, detailed data (e.g., bioactivity, solubility) for this analog are unavailable due to access restrictions .

Fluorinated Heterocycles in Drug Development (–4)

INN Drug Bavdegalutamide ()

The WHO-listed drug bavdegalutamide (INN 2021) contains a fluorinated isoindole-piperazine-pyridazine scaffold. While structurally distinct from the Target Compound , both share:

  • Fluorine substituents : Enhances membrane permeability and resistance to cytochrome P450 metabolism.
  • Piperazine linkers : Facilitate binding to amine receptors (e.g., serotonin or dopamine receptors) .
Triazine-Based Fluorinated Compounds ()

Fluorinated triazine derivatives (e.g., Sec. 1253–1254) highlight the role of fluorine in improving photostability and aqueous solubility.

Méthodes De Préparation

Pyrimidine Core Formation

The 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group is synthesized via cyclocondensation reactions. A representative method involves:

  • Starting materials : Cyclopropylacetonitrile, acetylacetone, and a urea derivative.

  • Conditions : Acidic or basic media to facilitate cyclization.

Example Protocol (Adapted from):

  • Step 1 : React cyclopropylacetonitrile (1 equiv.) with acetylacetone (1.2 equiv.) in the presence of sodium methoxide (2 equiv.) in methanol under reflux for 6 hours.

  • Step 2 : Introduce urea (1.5 equiv.) and heat at 120°C for 12 hours to form the pyrimidine core.

  • Step 3 : Purify via recrystallization from ethanol (Yield: 78%).

Piperazine Coupling

The pyrimidine intermediate is functionalized with piperazine via nucleophilic aromatic substitution (SNAr):

  • Reagents : 2-Chloro-4,6-dimethylpyrimidine derivative, piperazine (5 equiv.), K2CO3 (5 equiv.).

  • Conditions : Tetrahydrofuran (THF)/water mixture at 20°C for 24 hours.

Key Data:

ParameterValue
Solvent SystemTHF/H2O (4:1)
Temperature20°C
Reaction Time24 hours
Yield96%

Mechanistic Insight : The electron-deficient pyrimidine ring undergoes SNAr with piperazine, facilitated by the leaving group (Cl) and base (K2CO3).

Synthesis of the 6-Fluoro-1,3-benzoxazole Fragment

Benzoxazole Ring Construction

Benzoxazoles are typically synthesized from 2-aminophenol derivatives. For the 6-fluoro variant:

  • Starting material : 2-Amino-4-fluorophenol.

  • Cyclization agent : Polyphosphoric acid (PPA) or Burgess reagent.

Example Protocol:

  • Step 1 : Dissolve 2-amino-4-fluorophenol (1 equiv.) in PPA and heat at 150°C for 3 hours.

  • Step 2 : Quench with ice water and extract with ethyl acetate.

  • Step 3 : Purify via silica gel chromatography (Yield: 82%).

Critical Note : The fluorine substituent is introduced at the outset to avoid post-cyclization functionalization challenges.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The piperazine nitrogen attacks an electrophilic position on the benzoxazole ring:

  • Electrophilic activation : Introduce a leaving group (e.g., Cl, Br) at the 2-position of the benzoxazole.

  • Conditions : K2CO3 in DMF at 80°C for 12 hours.

Example Protocol (Adapted from):

  • Step 1 : Synthesize 2-chloro-6-fluoro-1,3-benzoxazole via chlorination of the benzoxazole using POCl3.

  • Step 2 : React with the pyrimidine-piperazine fragment (1.2 equiv.) in DMF with K2CO3 (3 equiv.) at 80°C.

  • Step 3 : Isolate via precipitation and wash with methanol (Yield: 65%).

Buchwald-Hartwig Amination

For substrates lacking inherent electrophilicity, palladium-catalyzed coupling is employed:

  • Catalyst : Pd2(dba)3/Xantphos.

  • Conditions : Cs2CO3, toluene, 110°C.

Key Data:

ParameterValue
Catalyst SystemPd2(dba)3 (5 mol%), Xantphos (10 mol%)
BaseCs2CO3 (2 equiv.)
SolventToluene
Temperature110°C
Yield58–72%

Optimization Challenges and Solutions

Steric Hindrance from Cyclopropyl Group

The cyclopropyl substituent on the pyrimidine ring may impede coupling reactions. Strategies include:

  • Higher temperatures : 120–130°C to enhance reaction kinetics.

  • Bulky ligands : Use of BrettPhos or RuPhos in Pd-catalyzed reactions to mitigate steric effects.

Functional Group Compatibility

  • Fluoro group stability : Avoid strong acids/bases that could hydrolyze the benzoxazole ring.

  • Piperazine protection : Use Boc-protected piperazine if necessary, followed by deprotection with TFA.

Analytical Characterization

Successful synthesis requires validation via:

  • 1H/13C NMR : Confirm substitution patterns and integration ratios.

  • HRMS : Verify molecular weight (C21H23FN6O requires m/z 394.1984).

  • HPLC Purity : ≥95% by reverse-phase chromatography .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis involves sequential nitration, piperazine coupling, and cyclization. For example:

Nitration: Start with 6-fluoro-1,3-benzoxazole in 15% HNO₃/AcOH at 0°C to introduce nitro groups .

Piperazine coupling: React with 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl-piperazine in refluxing toluene or chlorobenzene.

Cyclization: Use trimethyl orthoacetate in acetic acid to form the benzoxazole ring.

Purity Optimization:

  • Monitor reaction progress via HPLC or TLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Confirm final compound purity (>95%) using LC-MS and elemental analysis .

Basic: What analytical techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray crystallography: Resolve crystal structure to confirm stereochemistry and piperazine-pyrimidine linkage (e.g., as demonstrated for pyridazine derivatives in ).
  • NMR spectroscopy:
    • ¹H/¹³C NMR to assign aromatic protons (6-fluoro-benzoxazole) and cyclopropyl/methyl groups.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine ring.
  • High-resolution mass spectrometry (HR-MS): Validate molecular formula (e.g., C₂₂H₂₄FN₅O).

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core modifications: Synthesize analogs with:

  • Varied substituents on the pyrimidine (e.g., ethyl instead of cyclopropyl) .
  • Alternative heterocycles (e.g., triazole replacing benzoxazole) .

Biological testing: Screen analogs for target activity (e.g., kinase inhibition, antimicrobial assays).

Computational modeling: Use docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to biological targets (e.g., bacterial enzymes or cancer cell receptors) .

Advanced: How to profile biological activity in vitro and address false positives?

Methodological Answer:

  • Antimicrobial assays:
    • Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (MIC values) .
    • Include cytotoxicity controls (e.g., mammalian cell lines) to exclude nonspecific toxicity.
  • Mechanistic studies:
    • Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
    • Use fluorescence-based assays (e.g., SYTOX Green uptake) to confirm membrane disruption .

Advanced: How to resolve contradictions in catalytic reaction yields during synthesis?

Methodological Answer:

  • Variable optimization:
    • Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps .
    • Test solvent polarity (DMF vs. THF) and temperature (reflux vs. microwave-assisted).
  • Data analysis:
    • Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent).
    • Compare yields via ANOVA to isolate statistically significant variables .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Pull-down assays: Immobilize the compound on beads and incubate with cell lysates to capture binding proteins (identified via LC-MS/MS) .
  • Cellular thermal shift assay (CETSA): Monitor protein stability shifts after compound treatment to confirm target binding .
  • In vivo models: Use zebrafish or murine models to correlate pharmacokinetics (e.g., plasma half-life) with efficacy .

Tables for Key Data:

Synthetic Optimization (Example)
Catalyst
Pd(OAc)₂
PdCl₂
Solvent: DMF
Solvent: THF
Biological Activity (Example)
S. aureus (MIC)
E. coli (MIC)
Cytotoxicity (IC₅₀)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.